1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester
Overview
Description
1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester is an organic compound with the molecular formula C6H9N3O2 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves hydroxymethylation of 1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification . Microwave-assisted synthesis has also been reported, which involves the reaction of 1,2,4-triazole-3-carboxylates with amines under neutral conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes. The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing nucleoside analogues such as Ribavirin.
Medicine: It serves as a building block for developing pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of methyl 1-ethyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazole-3-carboxylic acid
- 3-Methyl-1H-1,2,4-triazole
- 3,5-Dimethyl-4H-1,2,4-triazole
Uniqueness
1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals.
Properties
IUPAC Name |
methyl 1-ethyl-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-9-4-7-5(8-9)6(10)11-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFPCPJNWVIYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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